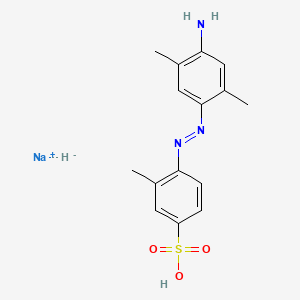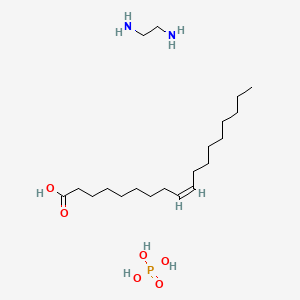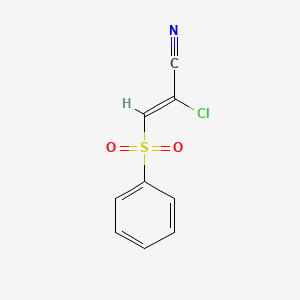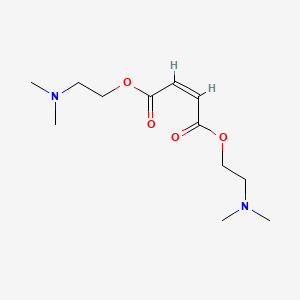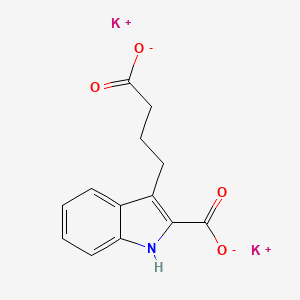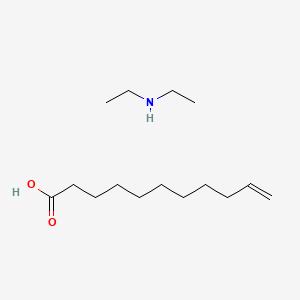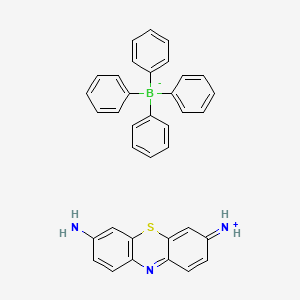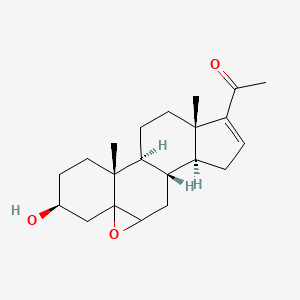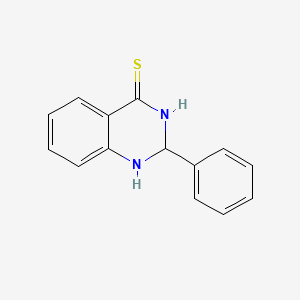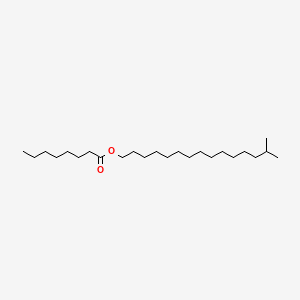
Isohexadecyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isohexadecyl octanoate is an organic compound belonging to the class of fatty alcohol esters. It is an ester derivative of isohexadecyl alcohol and octanoic acid. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isohexadecyl octanoate can be synthesized through the esterification reaction between isohexadecyl alcohol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This involves the use of large-scale reactors where isohexadecyl alcohol and octanoic acid are continuously fed into the reactor along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to promote the esterification reaction. The product is then purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Isohexadecyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield isohexadecyl alcohol and octanoic acid.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Isohexadecyl alcohol and octanoic acid.
Oxidation: Isohexadecyl carboxylic acid and octanoic acid.
Reduction: Isohexadecyl alcohol and octanol.
Applications De Recherche Scientifique
Isohexadecyl octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in industrial processes.
Mécanisme D'action
The mechanism of action of isohexadecyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isohexadecyl alcohol and octanoic acid, which can then participate in various biochemical pathways. Isohexadecyl alcohol can be metabolized to form fatty acids, while octanoic acid can be involved in energy production through β-oxidation.
Comparaison Avec Des Composés Similaires
Isohexadecyl octanoate can be compared with other similar compounds such as:
Cetyl octanoate: Similar in structure but differs in the length of the alcohol chain.
Hexadecyl octanoate: Another fatty alcohol ester with a different alcohol component.
Stearyl octanoate: Contains a longer alcohol chain compared to this compound.
Uniqueness: this compound is unique due to its specific combination of isohexadecyl alcohol and octanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
94248-76-7 |
|---|---|
Formule moléculaire |
C24H48O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
14-methylpentadecyl octanoate |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-14-18-21-24(25)26-22-19-16-13-11-9-7-8-10-12-15-17-20-23(2)3/h23H,4-22H2,1-3H3 |
Clé InChI |
GFVYDNHWTCHDSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



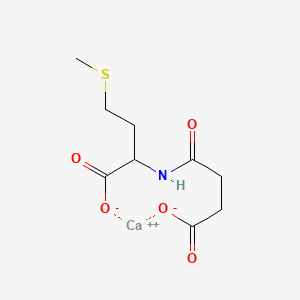
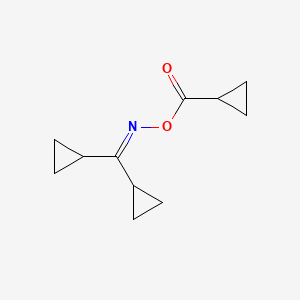
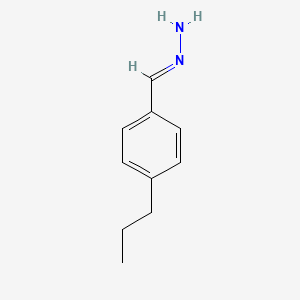
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
